2,3-Di-3-pyridylbutane-2,3-diol

Description

Significance of Pyridine-Containing Diols in Synthetic and Supramolecular Chemistry

The importance of pyridine-containing diols is particularly pronounced in the fields of synthetic and supramolecular chemistry. The pyridine (B92270) nitrogen atom, with its basic lone pair of electrons, is an excellent hydrogen bond acceptor and a potent coordination site for metal ions. acs.orgacs.org The vicinal diol functionality provides a source of hydrogen bond donors, enabling the formation of intricate and predictable intermolecular hydrogen-bonding networks.

This dual functionality is expertly exploited in supramolecular chemistry for the construction of host-guest systems. researchgate.net Pyridine-containing diols can act as "host" molecules, capable of selectively encapsulating "guest" molecules through a combination of hydrogen bonding, π-π stacking, and other non-covalent interactions. researchgate.net This has led to innovative strategies for chemical separations, such as distinguishing between isomers of pyridine derivatives, a task that is often challenging using conventional methods like fractional distillation. acs.orgacs.org For instance, TADDOL derivatives, which are a prominent class of chiral vicinal diols, have demonstrated remarkable ability in selectively forming inclusion compounds with specific pyridyl guests. acs.orgacs.orgresearchgate.net

Overview of the Structural Features and Research Relevance of 2,3-Di-3-pyridylbutane-2,3-diol

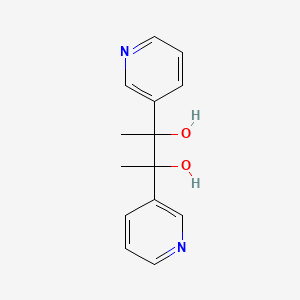

This compound is a specific example of a vicinal diol bearing pyridine moieties. Its structure consists of a four-carbon butane (B89635) backbone. The central carbons, C2 and C3, each bear a hydroxyl (-OH) group and a pyridin-3-yl group. The terminal carbons, C1 and C4, are methyl groups. This arrangement makes the C2 and C3 carbons stereocenters, meaning the molecule can exist as different stereoisomers (a chiral pair of enantiomers and a meso compound).

The key structural features are:

Vicinal Diol: The two hydroxyl groups on adjacent carbons can act as a bidentate ligand, coordinating to a single metal center or bridging between two. They are also prime sites for hydrogen bonding.

Chirality: The presence of two chiral centers suggests its potential use as a chiral ligand in asymmetric synthesis or as a chiral building block for more complex molecules.

While specific research focused exclusively on this compound is not extensively documented in mainstream literature, its structural features suggest significant research relevance. It is a logical candidate for applications in crystal engineering, the design of coordination polymers, and as a ligand in catalysis, drawing parallels from the extensive research on similar structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₂ uni.lu |

| Molecular Weight | 244.29 g/mol |

| CAS Number | 4989-59-7 chemicalbook.com |

| Canonical SMILES | CC(C1=CN=CC=C1)(C(C)(C2=CN=CC=C2)O)O uni.lu |

| InChI Key | VVMJKASGEROCDA-UHFFFAOYSA-N uni.lu |

| Topological Polar Surface Area | 65.7 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

This data is compiled from computational predictions and available chemical databases.

Historical Context of Related Pyridyl Diol Systems in Coordination and Material Sciences

The study of pyridyl-based ligands in coordination chemistry has a long and rich history. Pyridine itself is a classical ligand, but the development of multidentate ligands incorporating pyridine rings has been a major driver of innovation in coordination and materials science. In the latter half of the 20th century, researchers began to systematically investigate how linking pyridyl groups through various organic scaffolds could lead to predictable and functional metal-organic assemblies.

The incorporation of hydroxyl groups, creating pyridyl alcohol and diol ligands, added another layer of functionality. These ligands were found to not only coordinate to metals via the pyridine nitrogen but also to deprotonate at the hydroxyl group to act as anionic bridging ligands, or to form extensive hydrogen-bonded networks that stabilize the resulting crystal structures. otago.ac.nz For example, ligands like 4,4'-dipyridyl ketone can be hydrated in the presence of metal ions to form geminal diol ligands, which then participate in the formation of coordination polymers. utas.edu.au The study of such systems with various metal ions, including silver(I) and copper(II), has led to the creation of one-, two-, and three-dimensional coordination polymers with interesting topologies, such as meso-helical chains. otago.ac.nz

The development of chiral diols, most notably the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), marked a significant milestone. While not all TADDOLs contain pyridine rings, their extensive use in host-guest chemistry and asymmetric catalysis provided a blueprint for how chiral vicinal diols could be powerful tools in molecular recognition and synthesis. researchgate.net This historical work provides the foundational context for understanding the potential of newer, less-studied pyridyl diols like this compound.

Table 2: Research Findings on Related Pyridine-Containing Ligands

| Ligand Type | Research Application | Key Findings |

|---|---|---|

| TADDOL Derivatives | Supramolecular Chemistry, Guest Separation | Forms 1:1 host-guest inclusion compounds with pyridine and methylpyridines; demonstrates high selectivity for 3-methylpyridine, enabling separation from isomeric mixtures. acs.orgacs.orgresearchgate.net |

| 4,4'-Dipyridyl Ketone | Coordination Polymers | Forms one-dimensional meso-helical polymers with Ag(I) salts; the final structure is influenced by the counteranion and solvent. otago.ac.nz |

| Pyridinediimine (PDI) Ligands | Coordination Chemistry | Iron complexes with PDI ligands containing crown ether moieties can encapsulate redox-inactive metal ions in the secondary coordination sphere. nih.gov |

| 5,7-Di-2-pyridyl-2,3-dihydro-thieno[3,4-b] researchgate.netchemicalbook.comdioxine | Coordination Chemistry | Synthesized to investigate the coordination chemistry of thiophene-containing pyridyl ligands. nih.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-Methylpyridine |

| 3-Methylpyridine |

| 4-Methylpyridine |

| TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) |

| 4,4'-Dipyridyl ketone |

| Silver(I) |

| Copper(II) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dipyridin-3-ylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-13(17,11-5-3-7-15-9-11)14(2,18)12-6-4-8-16-10-12/h3-10,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMJKASGEROCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)(C(C)(C2=CN=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964463 | |

| Record name | 2,3-Di(pyridin-3-yl)butane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4989-59-7 | |

| Record name | 2,3-Di-3-pyridinyl-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4989-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Di-3-pyridylbutane-2,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004989597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Di(pyridin-3-yl)butane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-di-3-pyridylbutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations and Conformational Analysis of 2,3 Di 3 Pyridylbutane 2,3 Diol

Enantiomeric and Diastereomeric Forms

2,3-Di-3-pyridylbutane-2,3-diol possesses two stereogenic centers at the C2 and C3 positions of the butane (B89635) backbone. This structural feature gives rise to a set of stereoisomers. Specifically, a maximum of 2^n stereoisomers is possible, where n is the number of chiral centers. For this compound, with n=2, there are theoretically up to four stereoisomers. However, due to the identical substitution pattern on both chiral carbons (a hydroxyl group, a methyl group, a 3-pyridyl group, and the other substituted carbon), the possibility of meso compounds arises.

The stereoisomers of this compound can be categorized as follows:

A pair of enantiomers: These are non-superimposable mirror images of each other. They possess opposite configurations at both chiral centers, designated as (2R, 3R) and (2S, 3S). Enantiomeric pairs exhibit identical physical properties except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interactions with other chiral molecules.

A meso form: This is an achiral diastereomer that has a plane of symmetry within the molecule, rendering it optically inactive despite the presence of chiral centers. The meso form has opposite configurations at its two stereocenters, designated as (2R, 3S) or the equivalent (2S, 3R).

This stereoisomeric relationship is analogous to that of the well-studied 2,3-butanediol (B46004). taylorandfrancis.comwikipedia.org The presence of the bulkier pyridyl groups in place of methyl groups does not change the fundamental principles of stereoisomerism.

| Stereoisomer Type | Configuration | Chirality | Optical Activity | Relationship |

|---|---|---|---|---|

| Enantiomer 1 | (2R, 3R) | Chiral | Active | Enantiomers (Non-superimposable mirror images) |

| Enantiomer 2 | (2S, 3S) | Chiral | Active | |

| Meso Form | (2R, 3S) | Achiral | Inactive | Diastereomer to (2R, 3R) and (2S, 3S) |

Chiral Recognition and Separation Methodologies for Diastereomeric Pyridyl Diols

The separation of the enantiomeric and diastereomeric forms of this compound is essential for studying their individual properties and potential applications. Since diastereomers (e.g., the meso form and one of the enantiomers) have different physical properties, they can often be separated by standard techniques like fractional crystallization or chromatography. However, the separation of enantiomers, a process known as chiral resolution, requires a chiral environment.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.comresearchgate.net For pyridyl diols, several types of CSPs would be applicable:

Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD), are highly effective for a broad range of chiral compounds. mdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding (with the diol's hydroxyl groups), π-π stacking (with the pyridyl rings), and dipole-dipole interactions.

Macrocyclic Antibiotic CSPs: Chiral selectors like vancomycin (B549263) (e.g., Chirobiotic® V) are particularly effective for separating molecules containing basic nitrogen atoms, such as the pyridyl group. researchgate.netsigmaaldrich.com The mechanism relies on multiple interactions, including ionic interactions with the protonated pyridine (B92270) nitrogen, hydrogen bonding, and inclusion into the macrocyclic cavity.

Pirkle-type CSPs: These phases operate on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole forces.

The choice of mobile phase is critical for achieving successful separation. In normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are typically used. For basic compounds like pyridines, the addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape and resolution. In reversed-phase or polar organic modes, mixtures of water, acetonitrile, or methanol (B129727) with buffers or additives are employed. sigmaaldrich.comsigmaaldrich.com

Another strategy involves the pre-column derivatization of the vicinal diol moiety with a chiral derivatizing agent to form diastereomeric esters or with boronic acids to form cyclic esters, which can enhance chromatographic separation and detection sensitivity. nih.gov

Conformational Preferences and Intramolecular Interactions

The three-dimensional shape of this compound is not static but exists as an equilibrium of various conformers arising from rotation about the central C2-C3 single bond. The stability of these conformers is dictated by a balance of several intramolecular interactions.

For simple vicinal diols like 2,3-butanediol, the most stable conformation is typically a gauche arrangement of the two hydroxyl groups, rather than the sterically less hindered anti conformation. researchgate.net This preference is due to the formation of a stabilizing intramolecular hydrogen bond between the two hydroxyl groups (O-H···O). This interaction creates a pseudo-five-membered ring structure.

In this compound, the conformational landscape is more complex due to the presence of the 3-pyridyl groups. These groups introduce additional possibilities for intramolecular hydrogen bonding and significant steric hindrance.

The key interactions governing conformational preference are:

Intramolecular Hydrogen Bonding (O-H···O): As in other vicinal diols, a hydrogen bond can form between the two adjacent hydroxyl groups, favoring a gauche relationship between them.

Intramolecular Hydrogen Bonding (O-H···N): The nitrogen atom of the pyridyl ring is a hydrogen bond acceptor. A hydrogen bond can form between one of the hydroxyl groups and the nitrogen of a nearby pyridyl ring. This interaction would also favor specific rotational conformations.

Steric Repulsion: The bulky methyl and, particularly, the 3-pyridyl groups create significant steric strain. Conformations that place these large groups in close proximity (e.g., eclipsed or some gauche arrangements) will be highly destabilized. The most stable conformers will seek to minimize this repulsion, likely by adopting a staggered arrangement where the large pyridyl groups are positioned anti to each other.

Gauche Effect: This electronic effect can also contribute to the stability of gauche conformers in systems with electronegative atoms.

The final conformational equilibrium will be a delicate balance of these stabilizing (hydrogen bonding) and destabilizing (steric repulsion) forces. It is highly probable that the dominant conformers will feature a staggered arrangement that allows for either an O-H···O or an O-H···N intramolecular hydrogen bond while keeping the two bulky pyridyl groups far apart.

| Interaction Type | Description | Effect on Conformation |

|---|---|---|

| O-H···O Hydrogen Bond | Interaction between the two hydroxyl groups. | Stabilizes gauche conformers. |

| O-H···N Hydrogen Bond | Interaction between a hydroxyl group and a pyridyl nitrogen. | Stabilizes specific rotamers, influencing pyridyl ring orientation. |

| Steric Hindrance (Pyridyl-Pyridyl) | Repulsion between the two bulky 3-pyridyl groups. | Destabilizes conformers with syn or close-gauche pyridyl groups; favors anti-pyridyl arrangements. |

| Steric Hindrance (Methyl-Pyridyl) | Repulsion between a methyl and a pyridyl group. | Contributes to the overall rotational barrier, disfavoring eclipsed forms. |

Dynamic Stereochemistry and Inversion Barriers

The different conformational isomers of this compound are in constant flux, interconverting through rotation around the C2-C3 bond. This process is known as dynamic stereochemistry. The rate of this interconversion is determined by the energy barrier to rotation, often referred to as the inversion or rotational barrier.

The rotational barrier is the energy difference between a stable, low-energy conformation (like a staggered form) and an unstable, high-energy transition state (like an eclipsed form). For a molecule to rotate from one staggered conformer to another, it must pass through a higher-energy eclipsed state.

In the case of this compound, the rotational barrier is expected to be substantially higher than that of simple alkanes like butane. researchgate.net Several factors contribute to this increased barrier:

Breaking of Hydrogen Bonds: During rotation from a stable gauche conformer (stabilized by an O-H···O or O-H···N bond), the hydrogen bond must be stretched or broken as the molecule moves toward the transition state, which requires a significant energy input.

Severe Steric Repulsion: The transition state involves eclipsing interactions. In this molecule, an eclipsed conformation would force the very large pyridyl groups into close proximity with other groups (methyl or another pyridyl), leading to immense steric and electronic repulsion. This eclipsing strain significantly raises the energy of the transition state. msu.eduyoutube.com

The magnitude of the rotational barrier determines the rate of conformational inversion. A high barrier means that the interconversion is slow, and at low enough temperatures, it might be possible to isolate or observe individual conformers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The study of rotational barriers provides fundamental insights into the flexibility and dynamic nature of the molecule.

| Molecule | Bond of Rotation | Approximate Rotational Barrier (kcal/mol) | Primary Contributing Factors |

|---|---|---|---|

| Ethane | C-C | ~3 | Torsional strain (eclipsing H-H) |

| n-Butane | C2-C3 | ~3.8 - 5.5 | Torsional strain, Steric hindrance (eclipsing CH₃-H and CH₃-CH₃) researchgate.net |

| This compound | C2-C3 | Significantly > 5.5 (Estimated) | Severe steric hindrance (pyridyl groups), Breaking of intramolecular H-bonds |

Coordination Chemistry of 2,3 Di 3 Pyridylbutane 2,3 Diol As a Ligand

Ligand Design Principles for Pyridyl Diols

The design of pyridyl diol ligands for specific applications in coordination chemistry is guided by several key principles. These principles revolve around the steric and electronic properties of the ligand, which in turn dictate the geometry and stability of the resulting metal complexes.

Pyridyl-containing diols are versatile ligands due to the presence of both hard (hydroxyl oxygen) and borderline (pyridyl nitrogen) donor atoms. This allows them to coordinate to a variety of metal ions. The flexibility of the butane (B89635) backbone in 2,3-di-3-pyridylbutane-2,3-diol allows for a range of conformations, which can influence the formation of either discrete mononuclear or polynuclear coordination architectures. In contrast, more rigid ligands may favor the predictable growth of crystal structures. mdpi.com

The stereochemistry of the diol is another critical factor. The 2,3-butanediol (B46004) core can exist as meso and racemic (d and l) isomers. The relative orientation of the hydroxyl groups and the pyridyl rings can pre-organize the ligand for specific coordination geometries and can influence the chirality of the resulting complexes. The synthesis of such substituted pyridylglycols with high stereochemical control can be achieved through methods like the pinacol (B44631) coupling reaction.

Furthermore, the presence of hydroxyl groups allows for the formation of intra- and intermolecular hydrogen bonds. These interactions play a crucial role in stabilizing the coordination sphere of the metal ion and in directing the self-assembly of supramolecular structures. For instance, in related dienediol ligands, strong intramolecular O-H···N hydrogen bonds have been observed, which can influence the planarity and electronic properties of the ligand. nih.gov

Complexation with Transition Metal Ions (e.g., Copper, Cadmium, Zinc)

The d-block transition metals, particularly copper, cadmium, and zinc, have been extensively studied in coordination chemistry due to their versatile coordination numbers and geometries. The d¹⁰ electronic configuration of Zn(II) and Cd(II) ions leads to a preference for tetrahedral or octahedral geometries with no ligand field stabilization energy effects, making the resulting structures highly dependent on ligand steric and electronic properties. Copper(II), with its d⁹ configuration, is known for its Jahn-Teller effect, which often results in distorted coordination geometries, most commonly elongated octahedral or square pyramidal.

Mononuclear complexes are formed when a single metal ion is coordinated by one or more ligand molecules. With a bidentate ligand like this compound, a mononuclear complex would typically form when the ligand chelates to the metal center or when the stoichiometry favors the saturation of the metal's coordination sphere by the ligand.

For example, in a hypothetical mononuclear complex of this compound with a metal ion that favors a four-coordinate geometry, such as ZnCl₂, a likely structure would be [Zn(L)Cl₂], where L is the diol ligand coordinating in a bidentate fashion through its two pyridyl nitrogen atoms, resulting in a distorted tetrahedral geometry. Similarly, with a metal ion preferring a six-coordinate octahedral geometry, a complex of the type [M(L)₂(anion)₂] or [M(L)₃]²⁺ could be formed.

A search of the Cambridge Structural Database for related structures reveals that mononuclear copper(II) complexes with similar N-donor ligands often exhibit square-pyramidal or distorted octahedral geometries. nih.gov For example, ternary copper(II) complexes with 2,2'-dipyridylamine (B127440) and various carboxylates show a square-pyramidal coordination environment around the copper ion. nih.gov

Table 1: Representative Mononuclear Complexes with Related Pyridyl Ligands

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| [ZnCl₂(quinoline N-oxide)₂] nih.gov | Zn(II) | Distorted tetrahedral | Zn is coordinated by two N-oxide oxygen atoms and two chloride ions. |

| [Cu(2,2'-dipyridylamine)(m-hydroxybenzoate)(formate)] nih.gov | Cu(II) | Slightly distorted square-pyramidal | Cu is coordinated by two N atoms of the dipyridylamine ligand and three oxygen atoms from the carboxylate and formate (B1220265) ligands. |

This table presents data for structurally related compounds to illustrate potential coordination modes and geometries.

This compound is well-suited for the construction of dinuclear and polynuclear architectures. In these structures, the ligand acts as a bridge between two or more metal centers. The formation of such extended structures is a hallmark of coordination polymer chemistry.

In a dinuclear complex, two metal ions are linked by two or more bridging ligands. With this compound, a simple dinuclear structure could involve two ligands bridging two metal centers, forming a metallacyclic ring. The nature of the anion and solvent molecules can also play a role in bridging the metal centers. For example, dinuclear copper(I) complexes with a related pyridyl-triazine ligand are held together by bridging diphosphine ligands. mdpi.com

Polynuclear architectures, including 1D, 2D, and 3D coordination polymers, can be formed when the ligand systematically bridges multiple metal centers in an extended array. The dimensionality of the resulting polymer is influenced by the coordination geometry of the metal ion and the binding mode of the ligand. For instance, related pyridyl-dicarboxylate ligands have been shown to form 3D coordination polymers with lanthanide ions. mdpi.com The formation of zigzag 1D chains has been observed in cadmium(II) complexes with di-2-pyridyl ketone oxime, where neighboring cadmium ions are bridged by both the organic ligand and halide ions. semanticscholar.org

The hydroxyl groups of this compound can play a crucial role in the formation of these extended networks through hydrogen bonding, linking adjacent chains or layers to form higher-dimensional supramolecular structures.

Table 2: Examples of Dinuclear and Polynuclear Complexes with Related Pyridyl Ligands

| Complex | Metal Ion(s) | Architecture | Bridging Moiety |

|---|---|---|---|

| {Cu(L)}₂(μ-dppm)₂₂ mdpi.com | Cu(I) | Dinuclear | Diphosphine ligand |

| {[CdBr₂(dpkoxH)]}n semanticscholar.org | Cd(II) | 1D Coordination Polymer | dpkoxH and bromide |

| [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O nih.gov | Mn(II) | Dinuclear | pydco ligand |

This table showcases examples with related ligands to demonstrate the principles of forming multinuclear species.

Metal-Ligand Binding Modes and Coordination Geometries

The versatility of this compound as a ligand stems from its potential to adopt several binding modes. The most common mode is expected to be bidentate bridging, where the two pyridyl nitrogen atoms coordinate to two different metal centers, facilitating the formation of coordination polymers. A bidentate chelating mode, where both nitrogen atoms bind to the same metal ion, is also possible and would likely result in the formation of mononuclear or smaller discrete multinuclear complexes.

Furthermore, the hydroxyl groups introduce the possibility of the diol acting as a chelating diolate if deprotonated. In its neutral form, the hydroxyl groups can act as hydrogen bond donors, influencing the supramolecular structure.

The coordination geometry around the metal ions in complexes with this compound will be determined by the preferred coordination number of the metal, the steric bulk of the ligand, and the nature of the co-ligands or counter-ions.

Zinc(II) and Cadmium(II) , having d¹⁰ electron configurations, are flexible in their coordination geometry but commonly adopt tetrahedral or octahedral geometries. With a bidentate ligand like this compound, four-coordinate tetrahedral complexes of the type [MX₂L] or six-coordinate octahedral complexes of the type [MX₂L₂] or [M(L)₂(solvent)₂]X₂ are plausible.

Copper(II) (d⁹) typically exhibits distorted six-coordinate geometries (elongated octahedral) or five-coordinate geometries (square pyramidal or trigonal bipyramidal) due to the Jahn-Teller effect.

Influence of Pyridyl Nitrogen Position on Coordination Behavior (Comparative Analysis with 2,3-Di-4-pyridylbutane-2,3-diol)

The position of the nitrogen atom in the pyridyl ring has a profound impact on the coordination behavior of the ligand and the resulting supramolecular architecture. A comparative analysis of this compound with its isomer, 2,3-di-4-pyridylbutane-2,3-diol, highlights these differences.

The 4-pyridyl isomer, with its nitrogen atoms in a para position relative to the point of attachment to the butane backbone, acts as a linear, divergent ligand. This geometry is ideal for forming one-dimensional linear chains or for linking together metal clusters or secondary building units into two- or three-dimensional metal-organic frameworks (MOFs). The linear disposition of the donor atoms allows for the creation of extended, often porous, structures.

In contrast, the 3-pyridyl isomer, this compound, presents its nitrogen donors at an angle of approximately 120° relative to each other. This "bent" or "angular" geometry makes it less suitable for the formation of simple linear polymers. Instead, it is more likely to form discrete metallacycles, helicates, or more complex, interwoven coordination polymers. The angular nature of the ligand can lead to the formation of corner-like connections in a network, potentially resulting in interesting topologies.

This difference in coordination vector (linear vs. angular) is a fundamental tool in crystal engineering for controlling the dimensionality and topology of coordination polymers. While the 4-pyridyl isomer is a predictable building block for extended networks, the 3-pyridyl isomer offers the potential for more intricate and unpredictable structural motifs.

Table 3: Comparison of Pyridyl Isomers as Ligands

| Feature | This compound | 2,3-Di-4-pyridylbutane-2,3-diol |

|---|---|---|

| Nitrogen Position | 3-pyridyl | 4-pyridyl |

| Ligand Geometry | Angular/Bent | Linear/Divergent |

| Typical Architectures | Discrete metallacycles, helicates, complex polymers | Linear chains, 2D/3D Metal-Organic Frameworks (MOFs) |

| Predictability | Less predictable, can lead to novel topologies | More predictable for forming extended structures |

Supramolecular Chemistry and Crystal Engineering of 2,3 Di 3 Pyridylbutane 2,3 Diol

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are the primary directional forces responsible for the self-assembly of 2,3-di-3-pyridylbutane-2,3-diol into predictable crystalline networks. The strategic placement of both donor and acceptor sites within a single molecule allows for the formation of robust and intricate architectures governed by specific non-covalent interactions. nih.gov The dimensionality and properties of these assemblies are highly dependent on the number and geometry of these hydrogen bonding sites. nih.gov

The most prominent and structurally defining interaction in the self-assembly of this compound is the O-H···N hydrogen bond. This interaction involves the hydroxyl proton (donor) and the lone pair of electrons on the pyridyl nitrogen (acceptor). The strength and directionality of this bond are fundamental to the formation of ordered supramolecular structures from molecular building blocks. mdpi.com

The process of self-assembly is driven by the spontaneous organization of molecules into stable, well-defined arrangements. In this case, the O-H···N interactions guide the molecules to form predictable patterns, often leading to one-, two-, or three-dimensional networks. The resulting structures can be influenced by factors such as solvent choice and the specific stereoisomer of the diol used. The interplay of multiple hydrogen bonds can lead to highly robust materials with enhanced properties. researchgate.netnih.gov For instance, in related systems, the expansion of conjugated structures combined with hydrogen bonding has been shown to facilitate the formation of regular, self-assembled architectures. mdpi.com

Key secondary interactions include:

π–π Stacking: The aromatic pyridyl rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. This is a common feature in the crystal packing of aromatic compounds.

C-H···O and C-H···π Interactions: The hydrogen atoms attached to the carbon framework can form weak hydrogen bonds with the oxygen atoms of the hydroxyl groups or the π-electron clouds of the pyridyl rings. researchgate.net

The collective effect of these interactions determines the final packing motif. The balance between strong, directional hydrogen bonds and weaker, less directional forces like π–π stacking and van der Waals interactions is crucial in dictating the ultimate crystalline architecture. researchgate.net

Table 1: Key Intermolecular Interactions in Pyridyl Diol Crystal Engineering

| Interaction Type | Donor/Acceptor Groups | Role in Crystal Packing |

|---|---|---|

| Strong Hydrogen Bond | O-H (hydroxyl) as donor, N (pyridyl) as acceptor | Primary directional force, dictates the main supramolecular synthons and network formation. |

| π–π Stacking | Aromatic pyridyl rings | Stabilizes the structure by promoting face-to-face or offset arrangements of rings. |

| Weak Hydrogen Bonds | C-H as donor, O (hydroxyl) or π-system (pyridyl) as acceptor | Secondary directional forces that fine-tune molecular orientation and link primary networks. researchgate.net |

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridyl nitrogen atoms of this compound are excellent coordination sites for metal ions, making the molecule a valuable bidentate ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials consist of metal ions or clusters (nodes) linked together by organic ligands (linkers) to form extended one-, two-, or three-dimensional networks with potential applications in areas like gas storage and catalysis. nih.gov

The synthesis of CPs and MOFs using this compound typically involves the reaction of the ligand with a suitable metal salt in solution, often under solvothermal conditions. The final structure is highly dependent on several factors:

Metal Ion: The coordination number, preferred geometry (e.g., tetrahedral, octahedral), and size of the metal ion direct the local geometry of the nodes.

Auxiliary Ligands: The introduction of secondary ligands, such as polycarboxylates, can lead to the formation of more complex and diverse frameworks by offering alternative or additional coordination modes. rsc.org For example, reacting a primary pyridyl ligand with different tricarboxylic acids and Cu(II) salts has been shown to produce a variety of 2D and 3D networks. mdpi.com

Reaction Conditions: Temperature, pressure, solvent, and pH can all play a critical role in determining the final crystalline product, sometimes leading to the formation of different polymorphs or solvatomorphs.

Table 2: Factors Influencing the Synthesis of Coordination Polymers

| Factor | Influence on Final Structure | Example from Related Systems |

|---|---|---|

| Metal Ion Choice | Determines the geometry of the coordination node (e.g., tetrahedral, square planar, octahedral). | Different metal ions (Zn, Cd, Cu) with the same ligands result in distinct framework topologies. rsc.org |

| Auxiliary Ligand | Modifies the connectivity and dimensionality of the network. | The use of various aromatic polycarboxylic acids as co-ligands with a primary pyridyl ligand generates diverse 3D Co(II) frameworks. rsc.org |

| Ligand Flexibility | Governs the adaptability of the linker to different coordination environments, influencing structural diversity. | Ligands with more flexible spacers have been shown to impact the final structure and properties like adsorption capacity. mdpi.com |

Topological analysis is a powerful tool used to simplify and classify the complex structures of CPs and MOFs. In this approach, the metal centers (or clusters) are reduced to nodes and the organic ligands to linkers, revealing the underlying connectivity of the network. This net is often described by a Schläfli symbol, which denotes the number of shortest circuits passing through each node. nih.gov

The this compound ligand, acting as a linear or angular bidentate linker, can participate in the formation of various network topologies depending on the coordination geometry of the metal node. For example, a 4-coordinate tetrahedral metal center linked by a linear bidentate ligand can form a diamondoid (dia ) network, which has a (6^6) Schläfli symbol. rsc.org The use of different metal ions and co-ligands can give rise to a wide array of topologies.

Table 3: Examples of Topologies in Metal-Organic Frameworks with Pyridyl Ligands

| Complex | Metal Node | Ligands | Topology | Schläfli Symbol | Reference |

|---|---|---|---|---|---|

| {[Cu(L1)(1,3,5-HBTC)]·H2O}n | Trigonal bipyramidal Cu(II) | N,N′-bis(3-methylpyridyl)oxalamide, 1,3,5-benzenetricarboxylic acid | 2D layer | {4^4.6^2}-sql | mdpi.com |

| [Zn(3,3′-dpdc)bpp] | Tetrahedral Zn(II) | 3,3′-diphenyldicarboxylic acid, 1,3-bis(4-pyridyl)propane | 3D interpenetrating | 6^6 | rsc.org |

Polymorphism and Pseudopolymorphism Studies in Pyridyl Diol Systems

Polymorphism is the ability of a solid material to exist in more than one crystalline form. A related phenomenon, pseudopolymorphism, describes crystalline forms that differ in their inclusion of solvent molecules (solvates) or water (hydrates). Pyridyl-containing molecules, particularly those with strong hydrogen bonding capabilities like pyridyl diols, are often susceptible to both phenomena. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,5-benzenetricarboxylic acid (H3BTC) |

| 1,3,5-tri(4-carboxyphenyl)benzene (H3BTB) |

| 1,3-bis(4-pyridyl)propane (bpp) |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) |

| 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole |

| 3,3′-diphenyldicarboxylic acid |

| N,N′-bis(3-methylpyridyl)oxalamide |

| p-tert-butylcalix uni.luarene |

| Methanol (B129727) |

| Water |

Crystal Growth and Control of Solid-State Architectures

The deliberate construction of crystalline solids with desired structures and properties, a field known as crystal engineering, heavily relies on the precise control of crystal growth and the understanding of intermolecular interactions. For a molecule like this compound, with its hydrogen bond donors (-OH groups) and acceptors (pyridyl nitrogen atoms), the potential for forming diverse supramolecular architectures is significant. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies focused on the crystal growth and the controlled formation of solid-state architectures of this compound.

While general principles of crystal engineering are well-established, their specific application to this compound has not been detailed in available research. The control of solid-state architectures is typically achieved by systematically varying crystallization conditions such as solvent, temperature, cooling rate, and the use of co-formers. These variations can lead to the formation of different polymorphs (different crystal structures of the same compound), solvates, or co-crystals, each with unique physical properties.

General Approaches to Crystal Growth and Architectural Control:

Several methods are commonly employed to grow single crystals and to control their supramolecular assembly. These techniques, while not specifically documented for this compound, represent the standard approaches that would be utilized in such research.

Slow Evaporation: This is a common and straightforward technique where the compound is dissolved in a suitable solvent or a mixture of solvents, and the solvent is allowed to evaporate slowly. nih.gov The choice of solvent is crucial as it can influence the resulting crystal packing and morphology through solvent-solute interactions. whiterose.ac.ukresearchgate.netmdpi.comresearchgate.net

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, allowing crystals to form as the solubility decreases. The cooling rate is a critical parameter that can affect crystal size and quality.

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble, and placing this solution in a sealed container with a second solvent (an "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.

Melt Growth: For thermally stable compounds, crystals can be grown by cooling the molten substance. Techniques like the Bridgman and Czochralski methods are widely used for growing large single crystals from the melt. researchgate.net

Co-crystallization: This involves crystallizing the target molecule with another compound (a "co-former") in a stoichiometric ratio. nih.govacs.org The co-former is chosen to form specific, predictable intermolecular interactions, such as hydrogen bonds or halogen bonds, with the target molecule, thereby directing the assembly into a new crystalline solid.

Anticipated Supramolecular Synthons and Architectures:

Based on the functional groups present in this compound, several supramolecular synthons—robust and predictable non-covalent interactions—could be expected to play a key role in its crystal engineering. The hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially forming O-H···O hydrogen bonds to create chains or rings of diol molecules. The pyridyl nitrogen atoms are strong hydrogen bond acceptors and can form O-H···N or C-H···N interactions. researchgate.net These synthons could lead to the formation of various architectures, from simple one-dimensional chains to more complex two- or three-dimensional networks.

The interplay between these different hydrogen bonding possibilities, along with weaker interactions like π-π stacking of the pyridyl rings, would determine the final solid-state structure. The control over which synthons are preferentially formed can often be achieved by the careful selection of solvents or co-formers that can compete for or enhance specific interactions.

Research Findings:

Despite the theoretical potential for rich supramolecular chemistry, dedicated research on the crystal growth and solid-state architecture of this compound is not available in the public domain. Consequently, no experimental data on its crystal structures, polymorphs, or co-crystals can be presented. The tables below are therefore placeholders to illustrate how such data would be presented if it were available.

Table 5.4.1: Hypothetical Crystallization Conditions for this compound

| Entry | Crystallization Method | Solvent(s) | Temperature (°C) | Resulting Crystal Habit |

| 1 | Slow Evaporation | Methanol | 25 | Colorless needles |

| 2 | Slow Cooling | Ethanol/Water (1:1) | 50 to 4 | Prismatic blocks |

| 3 | Vapor Diffusion | Dichloromethane/Hexane | 20 | Thin plates |

| 4 | Co-crystallization | Acetone | 25 | Block-like crystals |

Table 5.4.2: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Polymorph of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 95.67 |

| γ (°) | 90 |

| Volume (ų) | 856.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.510 |

| Hydrogen Bonds | O-H···N, C-H···O |

It is important to reiterate that the data in the tables above is purely illustrative and not based on experimental results. The absence of specific research on this compound highlights a gap in the current body of scientific literature and an opportunity for future investigation into the crystal engineering of this potentially versatile molecule.

Theoretical and Computational Investigations on 2,3 Di 3 Pyridylbutane 2,3 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 2,3-di-3-pyridylbutane-2,3-diol. While specific DFT studies on this exact compound are not widely available in public literature, the principles can be understood by examining research on related pyridine-containing molecules and diols.

DFT calculations can determine various electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). For instance, in studies of pyridine-2,6-dicarbonyl dichloride, DFT calculations with the B3LYP functional and 6-311+G(d,p) basis set have been used to analyze the vibrational spectra and electronic properties. hmdb.ca Such calculations on this compound would likely reveal the influence of the electron-withdrawing pyridine (B92270) rings on the hydroxyl groups and the central carbon-carbon bond.

The reactivity of the molecule can be predicted by analyzing the HOMO-LUMO gap and the MEP. A smaller HOMO-LUMO gap generally suggests higher reactivity. The MEP map would indicate the electron-rich and electron-poor regions of the molecule, with the nitrogen atoms of the pyridine rings and the oxygen atoms of the diol being potential sites for electrophilic attack, while the hydrogen atoms of the hydroxyl groups would be susceptible to nucleophilic attack. Theoretical studies on the formation of pyridyl-cholestane derivatives have successfully used DFT to investigate the reaction mechanism, identifying key intermediates and transition states. nih.gov A similar approach could provide valuable insights into the reactivity of this compound in various chemical transformations.

Table 1: Predicted Electronic Properties of a Hypothetical Diol based on Analogous Systems

| Property | Predicted Value/Description | Significance |

| HOMO-LUMO Gap | ~4-5 eV | Indicates good kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Negative potential around N and O atoms; Positive potential around OH hydrogens. | Predicts sites for electrophilic and nucleophilic attack. |

| Dipole Moment | Moderate to High | Suggests significant polarity, influencing solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and based on general trends observed in similar molecules. Specific calculations for this compound are required for accurate data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to study the dynamic behavior of this compound, including its conformational changes and interactions with other molecules. nih.gov

The rotational freedom around the central C-C bond and the C-pyridyl bonds in this compound results in a complex conformational landscape. Conformational analysis of the simpler butane-2,3-diol has shown the existence of multiple stable conformers, with their relative stabilities being influenced by steric hindrance and intramolecular hydrogen bonding. mdpi.com For this compound, the bulky pyridine rings would introduce significant steric constraints.

Computational methods can systematically explore this conformational space to identify low-energy conformers. These studies often reveal that staggered conformations are generally more stable than eclipsed ones. The presence of intramolecular hydrogen bonds between the two hydroxyl groups can further stabilize certain gauche conformations, as has been observed in studies of other diols. researchgate.net

In the solid state or in aggregates, molecules of this compound will interact with each other through various non-covalent forces, including hydrogen bonding (O-H···N or O-H···O) and π-π stacking between the pyridine rings. Molecular dynamics simulations can be employed to model these aggregates and calculate the intermolecular interaction energies.

Prediction of Spectroscopic Properties

Computational chemistry provides methods to predict various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.

Predicted NMR chemical shifts, obtained through methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework, can aid in the interpretation of experimental NMR spectra. While predicted ¹H and ¹³C NMR spectra for the simpler butane-2,3-diol are available in databases, specific predictions for this compound would require dedicated calculations. hmdb.caspectrabase.com

Similarly, theoretical calculations can predict infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Comparing this with an experimental spectrum can help in assigning the observed vibrational bands to specific molecular motions. For example, the characteristic O-H stretching frequency would be sensitive to intramolecular and intermolecular hydrogen bonding.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectrum | Predicted Chemical Shifts / Frequencies | Notes |

| ¹H NMR | Pyridyl protons: 7.0-8.5 ppm; Methyl protons: ~1.2 ppm; OH protons: variable | Chemical shifts are highly dependent on the solvent and conformation. |

| ¹³C NMR | Pyridyl carbons: 120-150 ppm; Quaternary carbons (C-OH): 70-80 ppm; Methyl carbons: ~20 ppm | Provides information on the carbon framework. |

| IR | O-H stretch: 3200-3600 cm⁻¹ (broad); C-N stretch (pyridyl): ~1600 cm⁻¹; C-O stretch: 1000-1100 cm⁻¹ | The position and shape of the O-H band can indicate the extent of hydrogen bonding. |

Note: These are estimated values based on analogous compounds and require specific computational studies for accuracy.

Mechanistic Insights into Reactions Involving this compound

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its dehydration or oxidation, computational studies can map out the potential energy surface, identify transition states, and calculate activation barriers.

For example, the pinacol (B44631) rearrangement is a classic reaction of 1,2-diols. A computational study of the pinacol rearrangement of this compound could reveal the relative migratory aptitude of the pyridyl versus the methyl group and the energetics of the reaction pathway. Studies on the dehydration of butane-2,3-diol to butanone provide a framework for how such investigations could be conducted. wikipedia.org Furthermore, theoretical investigations into the reactivity of other pyridine-substituted compounds in various reactions, such as cross-coupling, can offer valuable parallels. nih.govnih.gov These computational insights can guide the design of new synthetic routes and the development of catalysts for reactions involving this compound.

Catalytic Applications and Ligand Design Based on 2,3 Di 3 Pyridylbutane 2,3 Diol

2,3-Di-3-pyridylbutane-2,3-diol as a Chiral Ligand in Asymmetric Catalysis

Chiral diols, particularly those incorporating pyridyl or bipyridyl moieties, are a significant class of ligands in asymmetric catalysis. nih.gov The combination of stereogenic centers on the diol backbone and the coordinating nitrogen atoms of the pyridyl rings allows for the creation of well-defined, chiral metallic environments. These environments can effectively discriminate between enantiomeric transition states, leading to high levels of stereoselectivity in a variety of chemical transformations.

By analogy with other chiral bipyridinyl diols, this compound is anticipated to serve as a valuable chiral ligand. nih.govresearchgate.net The two hydroxyl groups can form a chelate ring with a metal center, while the pyridyl nitrogens provide additional coordination points. This multidentate coordination can create a rigid and predictable catalyst structure, which is crucial for effective enantioselective catalysis. researchgate.net

The design of effective metal-diol catalysts for enantioselective reactions hinges on the predictable coordination geometry of the ligand with a metal center. For ligands like this compound, the two nitrogen atoms of the pyridyl groups and the two oxygen atoms of the diol can act as coordination sites. The chelation of these groups to a metal ion creates a chiral environment around the metal's active site.

The stereochemical outcome of a catalyzed reaction is dictated by the specific three-dimensional arrangement of this chiral pocket. Researchers can modulate the steric and electronic properties of the catalyst by altering the substituents on the pyridyl rings or the diol backbone. This fine-tuning allows for the optimization of the catalyst for a specific transformation, maximizing both reactivity and enantioselectivity.

For instance, in related bipyridine diol complexes, the choice of the metal precursor is critical. Iron(II) and Iron(III) salts, such as Fe(ClO₄)₃·6H₂O, have been successfully used to create highly active and enantioselective catalysts for reactions like the Diels-Alder reaction. nih.govresearchgate.net The ligand and metal salt are typically mixed in situ to form the active catalytic species.

Table 1: Examples of Metal Precursors Used with Bipyridine Diol Ligands

| Metal Precursor | Ligand Type | Application | Reference |

|---|---|---|---|

| Fe(ClO₄)₃·6H₂O | Bipyridine diol | Asymmetric Diels-Alder | nih.gov, researchgate.net |

| Fe(OTf)₂ | 3,3′-Dimethyl-(2,2′-bipyridine)-diol | Asymmetric thia-Michael | rsc.org |

| Various Fe(II)/Fe(III) salts | Bipyridine diol | Asymmetric Diels-Alder | nih.gov |

This table is illustrative and based on related bipyridine diol ligands, not specifically this compound.

While no specific studies on the use of this compound in deoxydehydration or nitroaldol reactions are available, the applications of similar chiral diol and bipyridinyl diol ligands in other asymmetric reactions provide insight into its potential.

Asymmetric Diels-Alder Reaction: Chiral iron(III)-bipyridine diol complexes have proven to be highly effective catalysts for the asymmetric Diels-Alder reaction of α,β-unsaturated oxazolidin-2-ones. nih.govresearchgate.net Using low catalyst loadings, these systems can afford high yields and excellent enantiomeric excesses of the desired cycloadducts. nih.govresearchgate.net A proposed model for the stereoinduction suggests that the substrate coordinates to the iron center in a defined manner, directed by the chiral ligand, which then guides the approach of the diene. nih.gov

Asymmetric Thia-Michael Reaction: A chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand in complex with an iron(II) salt has been employed in the asymmetric thia-Michael reaction. rsc.org The introduction of methyl groups at the 3 and 3′ positions of the bipyridine backbone was shown to increase the chiral induction compared to the unsubstituted parent ligand. rsc.org This highlights the importance of ligand design in optimizing enantioselectivity.

Other Potential Applications: Given the versatility of chiral diol ligands, it is conceivable that this compound could find applications in a range of other asymmetric transformations, including but not limited to:

Asymmetric Aldol Reactions: The defined chiral environment could facilitate the enantioselective addition of enolates to aldehydes.

Asymmetric Hydrogenation: As a ligand for transition metals like ruthenium or rhodium, it could potentially be used in the enantioselective reduction of ketones and olefins.

Asymmetric Epoxidation: In combination with suitable metal centers, it could catalyze the enantioselective epoxidation of alkenes.

Role of this compound in Homogeneous and Heterogeneous Catalysis

The application of this compound and its analogs can be extended to both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , the metal-diol complex is dissolved in the reaction medium along with the reactants. nih.gov This often leads to high catalytic activity and selectivity due to the well-defined nature of the active species and the absence of mass transfer limitations. The majority of applications for chiral bipyridinyl diol ligands in asymmetric synthesis fall under this category. researchgate.net

For heterogeneous catalysis , the catalyst exists in a different phase from the reactants, typically as a solid. This offers significant advantages in terms of catalyst separation from the product mixture and potential for recycling. One promising approach for heterogenizing ligands like this compound is through its incorporation into Metal-Organic Frameworks (MOFs) . The pyridyl groups can act as linkers, connecting metal nodes to form a porous, crystalline structure. The diol functionality can then be available within the pores to coordinate with catalytically active metal centers. While research on MOFs incorporating the 4-pyridyl isomer exists, similar principles would apply to the 3-pyridyl analog.

Catalyst Regeneration and Reusability Studies

A critical aspect of sustainable catalysis is the ability to regenerate and reuse the catalyst over multiple cycles without significant loss of activity or selectivity.

For homogeneous catalysts , regeneration can be challenging due to the difficulty in separating the catalyst from the reaction products. However, techniques such as precipitation of the catalyst after the reaction or the use of biphasic systems where the catalyst resides in a separate, immiscible phase can be employed.

In the context of heterogeneous catalysts , such as MOF-based systems, regeneration is generally more straightforward. The solid catalyst can be recovered by simple filtration or centrifugation. The regeneration process would then typically involve washing the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts from the pores, followed by drying before being used in a subsequent reaction cycle.

While specific reusability studies for catalysts derived from this compound are not documented, the general principles of catalyst recycling for both homogeneous and heterogeneous systems would be applicable. The stability of the metal-ligand complex under the reaction and regeneration conditions would be a key determinant of its long-term reusability.

Chemical Reactivity and Mechanistic Investigations of 2,3 Di 3 Pyridylbutane 2,3 Diol

Pinacol (B44631) Rearrangement and Related Vicinal Diol Transformations

The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a carbonyl compound through a 1,2-migration of a substituent. wikipedia.orgmasterorganicchemistry.combyjus.com In the case of 2,3-di-3-pyridylbutane-2,3-diol, this rearrangement is a significant transformation, leading to the formation of the ketone known as Metopirone and other by-products.

A study on the reaction of 2,3-di-(3-pyridyl)-2,3-butanediol in sulfuric acid revealed that both the meso and racemic forms of the diol undergo rearrangement. researchgate.net The mechanism of the pinacol rearrangement generally proceeds through the following steps:

Protonation of one of the hydroxyl groups. byjus.com

Loss of a water molecule to form a carbocation. byjus.com

A 1,2-shift of a neighboring group (in this case, a methyl or pyridyl group) to the carbocation center.

Deprotonation to yield the final ketone product. byjus.com

For unsymmetrical diols, the reaction proceeds through the formation of the more stable carbocation intermediate. chemistrysteps.com The migratory aptitude of different groups can also influence the product distribution. chemistrysteps.com

Interestingly, the study on 2,3-di-(3-pyridyl)-2,3-butanediol in sulfuric acid suggests an alternative mechanism involving sulfonyloxy leaving groups, which is prompted by the formation of mono- and bis-SO3 addition products. researchgate.net This indicates that the reaction conditions can significantly influence the mechanistic pathway. The ratio of rearrangement to elimination products can also be affected by the acid concentration and the presence of water. researchgate.net

Table 1: Products of Pinacol Rearrangement of this compound

| Reactant Stereoisomer | Major Rearrangement Product | Other By-products |

| meso-2,3-di-(3-pyridyl)-2,3-butanediol | Metopirone (ketone) | Two other major by-products |

| racemic-2,3-di-(3-pyridyl)-2,3-butanediol | Metopirone (ketone) | Two other major by-products |

Oxidation and Reduction Pathways of the Diol Moiety

The vicinal diol group in this compound is susceptible to both oxidation and reduction reactions, targeting the hydroxyl functionalities.

Oxidation:

Vicinal diols can be oxidized to form α-diketones. organic-chemistry.org Various oxidizing agents can be employed for this transformation. For instance, the oxidation of vicinal diols to α-hydroxy ketones with limited further oxidation to the diketone can be achieved using hydrogen peroxide and a simple manganese catalyst. nih.govnih.gov The kinetics and mechanism of the oxidation of diols by reagents like pyridinium (B92312) hydrobromide perbromide have been studied, revealing that vicinal diols can undergo glycol-bond fission. ias.ac.in In the context of this compound, oxidation would be expected to yield the corresponding α-diketone, 1,2-di(pyridin-3-yl)butane-1,2-dione.

Reduction:

Reactions Involving the Pyridine (B92270) Rings (e.g., N-oxidation, Electrophilic/Nucleophilic Substitutions)

The pyridine rings in this compound are key to its chemical reactivity, participating in N-oxidation, electrophilic, and nucleophilic substitution reactions.

N-oxidation:

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgorgsyn.org The N-oxidation of 3-substituted pyridines has been shown to proceed in good yields. nih.govarkat-usa.org The resulting pyridine N-oxide is more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. quora.comquora.com

Electrophilic Aromatic Substitution:

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgpearson.com EAS on pyridine typically requires harsh conditions and occurs preferentially at the 3- and 5-positions. quora.comquimicaorganica.org The presence of activating groups can increase the reactivity of the pyridine ring towards EAS. pearson.com In the case of this compound, the diol substituent at the 3-position would influence the regioselectivity of further substitution.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the pyridine ring is more facile than on benzene, particularly at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge in the intermediate. youtube.com 3-Halopyridines are generally unreactive towards nucleophiles. youtube.com However, rearrangement reactions of 4-amino-3-halopyridines via intramolecular nucleophilic aromatic substitution have been reported. acs.orgacs.orgnih.gov The reactivity of the pyridine rings in this compound towards nucleophiles would depend on the specific reaction conditions and the presence of any activating or leaving groups on the rings.

Derivatization Strategies for Functional Group Modification

The hydroxyl groups and the pyridine rings of this compound offer multiple sites for derivatization, allowing for the synthesis of a wide range of new compounds with tailored properties.

Esterification:

The hydroxyl groups of the diol can be esterified with carboxylic acids or their derivatives, such as acid chlorides, to form the corresponding esters. orgosolver.comgoogle.comgoogle.com Pyridine is often used as a catalyst in these reactions. stackexchange.com The esterification of pyridine carboxylic acids has also been well-documented. google.comgoogle.com

Etherification:

The formation of ethers from the diol is another common derivatization strategy. This can be achieved through various methods, including the Williamson ether synthesis.

Protecting Group Strategies:

In multi-step syntheses, it is often necessary to protect the hydroxyl groups to prevent unwanted side reactions. A variety of protecting groups for alcohols and diols are available, such as acetals and silyl (B83357) ethers. wikipedia.orguchicago.eduresearchgate.net The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal. uchicago.edu For diols, cyclic protecting groups like benzylidene acetals can be employed. researchgate.net 2-Pyridinyl thermolabile groups have also been developed as protectants for hydroxyl functions. nih.gov

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |

| Diol | Esterification | Carboxylic acid/Acid chloride, Acid catalyst/Pyridine | Diester derivative |

| Diol | Etherification | Alkyl halide, Base | Diether derivative |

| Diol | Acetal Formation | Aldehyde/Ketone, Acid catalyst | Cyclic acetal |

| Pyridine Nitrogen | N-Oxidation | Peroxy acid (e.g., m-CPBA) | Di-N-oxide derivative |

| Pyridine Ring | Halogenation | Halogenating agent (e.g., NBS) | Halogenated pyridine derivative |

Research on Derivatives and Analogues of 2,3 Di 3 Pyridylbutane 2,3 Diol

Synthesis and Characterization of Substituted Pyridyl Diol Derivatives

The synthesis of substituted pyridyl diol derivatives often involves multi-step procedures that allow for the precise installation of various functional groups on the pyridine (B92270) rings or the diol backbone. A common strategy for creating vicinal diols with pyridyl substituents is through pinacol (B44631) coupling reactions. For instance, the synthesis of 2,3-di(4-pyridyl)-2,3-butanediol, a close analogue of the title compound, has been achieved through a reductive pinacol coupling using reagents like aqueous titanium(III) chloride. This method can offer good stereochemical control, leading to the formation of both meso and racemic diastereomers.

Alternative synthetic routes to substituted bipyridine diols have also been developed. One notable method involves the O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide, which has been successfully employed to prepare the S,S enantiomer of a 3,3'-dimethyl-2,2'-bipyridinediol ligand with high diastereoselectivity and enantiomeric excess. rsc.org Another approach focuses on the design of chiral 2,2'-bipyridine (B1663995) ligands bearing α,α'-trifluoromethyl-alcohols at the 6,6'-positions, which involves a multi-step synthesis with a key resolution step using a chiral resolving agent. rsc.org

The synthesis of pyridyl diol derivatives can also be achieved through the reaction of pyridine derivatives with butanediol (B1596017) under controlled conditions, sometimes employing palladium-catalyzed cross-coupling reactions. The reaction conditions, including temperature, solvent, and the presence of a catalyst and base, are crucial for optimizing the yield and purity of the desired product.

Once synthesized, these derivatives are extensively characterized using a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, while Infrared (IR) spectroscopy helps to identify key functional groups such as the hydroxyl groups. Single-crystal X-ray diffraction analysis provides definitive proof of the three-dimensional structure and stereochemistry of the molecules and their metal complexes. rsc.orgrsc.org

Table 1: Examples of Synthesized Pyridyl Diol Derivatives and Analogues

| Compound Name | Synthetic Method | Key Characterization Techniques | Reference |

| 2,3-Di(4-pyridyl)-2,3-butanediol | Reductive pinacol coupling | Not specified in abstract | |

| Chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol | O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide | Single-crystal X-ray diffraction, NMR | rsc.org |

| Chiral 2,2'-bipyridine-α,α'-trifluoromethyl-diol | Multi-step synthesis with chiral resolution | Single-crystal X-ray diffraction, NMR | rsc.org |

Structure-Activity/Property Relationships in Related Systems

The relationship between the structure of pyridyl diol derivatives and their resulting activities or properties is a critical area of research. Modifications to the substitution pattern on the pyridine rings or the stereochemistry of the diol can significantly influence their coordination behavior, catalytic activity, and physical properties.

Structure-activity relationship (SAR) studies on bipyridine derivatives have shown that the nature and position of substituents are crucial for their biological activity. For instance, in a series of 2,2'-bipyridines tested as inhibitors of prolyl hydroxylase, the presence of a carboxylate group at the 5-position was found to be critical for potent inhibition, with [2,2'-bipyridine]-5,5'-dicarboxylic acid being a particularly strong inhibitor. nih.gov This highlights how specific functional groups can govern the interaction of these molecules with biological targets.

The electronic properties of pyridyl systems can also be tuned. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electron density on the pyridine nitrogen, affecting its coordination strength and the redox properties of the resulting metal complexes. In functional materials for electronics, the integration of pyridine units into larger π-conjugated systems has been shown to influence hole-transporting properties in organic light-emitting diodes (OLEDs). nih.gov

Development of Hybrid Materials Incorporating Pyridyl Diol Motifs

The unique structural features of pyridyl diols, combining bridging or chelating pyridyl groups with hydrogen-bonding diol functionalities, make them excellent building blocks for the construction of hybrid organic-inorganic materials, particularly metal-organic frameworks (MOFs) and coordination polymers. nih.govalfa-chemistry.com

Pyridyl-containing linkers are widely used in the synthesis of MOFs due to their ability to coordinate with a variety of metal ions, leading to frameworks with diverse topologies and potential applications in gas storage, separation, and catalysis. alfa-chemistry.comresearchgate.net The incorporation of a diol functionality within the pyridyl linker, as in 2,3-di-3-pyridylbutane-2,3-diol, introduces the possibility of forming hydrogen-bonded networks within the framework, which can influence the material's porosity, stability, and guest-host interactions. nih.gov For example, the use of a dipyridyl glycol pillar in conjunction with hydrogen-bonding dicarboxylate linkers has been shown to prevent the common issue of framework catenation, leading to MOFs with large, accessible pores. nih.gov

Coordination polymers constructed from pyridyl diol-type ligands and various metal ions have been synthesized, exhibiting a range of dimensionalities from 1D chains to complex 3D networks. mdpi.commdpi.com The flexibility of the diol backbone and the rotational freedom of the pyridyl groups allow for the formation of diverse supramolecular structures. These materials can exhibit interesting properties such as photoluminescence, which is often dependent on the nature of both the metal ion and the organic linker. rsc.org

Future Research Directions and Emerging Applications

Advanced Material Science Applications (e.g., sensors, smart materials)

The structural attributes of 2,3-Di-3-pyridylbutane-2,3-diol make it a compelling candidate for the creation of advanced materials. The presence of nitrogen atoms in the pyridyl rings and oxygen atoms in the diol groups allows for effective coordination with a variety of metal ions. This capability is fundamental to the design of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.commdpi.commdpi.com The combination of diol-type ligands with paramagnetic transition metal ions has been shown to produce a wide array of new homometallic and heterometallic clusters, high-spin molecules, and single-molecule magnets. researchgate.net

The development of smart materials, which respond to external stimuli such as light, temperature, or chemical environment, is a promising area of investigation. The integration of this compound into polymeric structures could yield materials with tunable optical and magnetic properties. For instance, lanthanide-based coordination polymers are known for their unique optical and magnetic characteristics. mdpi.com The specific stereochemistry of the diol and the orientation of the pyridyl groups can influence the dimensionality and topology of the resulting coordination networks, thereby affecting their macroscopic properties.

In the realm of sensor technology, the pyridyl moieties can act as recognition sites for specific analytes through hydrogen bonding or metal coordination. A sensor's sensitivity and selectivity could be tailored by embedding this diol into a larger framework. The potential for this compound to form porous crystalline structures, akin to MOFs, could lead to the development of sensors for small molecules, with the guest molecules inducing a detectable change in the material's properties.

| Application Area | Key Structural Feature | Potential Functionality |

|---|---|---|

| Sensors | Pyridyl nitrogen atoms | Analyte recognition through coordination |

| Smart Materials | Coordination with metal ions | Tunable optical and magnetic properties |

| Metal-Organic Frameworks (MOFs) | Bifunctional ligand nature | Porous structures for gas storage or catalysis |

Exploration in Bio-Inspired Catalysis

The field of bio-inspired catalysis seeks to mimic the efficiency and selectivity of natural enzymes. The structure of this compound, with its vicinal diol and pyridyl groups, is reminiscent of the active sites of some metalloenzymes. This makes it an excellent ligand for developing novel catalysts. Transition metal complexes incorporating pyridinyl alcohols and diols have demonstrated significant catalytic activity in various homogeneous and asymmetric chemical reactions. nih.gov

The chelation of a metal center by both the nitrogen of the pyridyl ring and the oxygen of the alcohol group can create a stable yet reactive catalytic species. nih.gov The steric and electronic properties of the catalyst can be fine-tuned by modifying the substituents on the pyridyl rings or the butane (B89635) backbone. This allows for the optimization of catalytic activity and selectivity for specific transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. unimi.it

Furthermore, the presence of two chiral centers in this compound opens the door to asymmetric catalysis. By using enantiomerically pure forms of the diol, it is possible to synthesize chiral catalysts that can induce stereoselectivity in chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other fine chemicals. The multidentate character of pyridinyl alcohols and diols is of great importance in their complexation with a large number of transition metals, which can then act as catalysts. nih.gov

Integration into Advanced Functional Systems

The ability of this compound to act as a bridging ligand is key to its integration into advanced functional systems like coordination polymers and MOFs. mdpi.commdpi.com These materials are constructed from metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks. The geometry of the diol ligand, with its two pyridyl groups capable of coordinating to different metal centers, can direct the assembly of these extended structures.